N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzamide
Description
N-(2-(3-(4-Ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzamide is a synthetic small molecule featuring a pyridazinone core substituted with a 4-ethoxyphenyl group at the 3-position. The pyridazinone ring is linked via an ethyl chain to a 3-(trifluoromethyl)benzamide moiety. This compound’s design integrates structural elements common to bioactive molecules targeting enzymes or receptors, such as the electron-withdrawing trifluoromethyl group (enhancing metabolic stability) and the ethoxyphenyl group (modulating lipophilicity and binding interactions) .
Properties
IUPAC Name |
N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N3O3/c1-2-31-18-8-6-15(7-9-18)19-10-11-20(29)28(27-19)13-12-26-21(30)16-4-3-5-17(14-16)22(23,24)25/h3-11,14H,2,12-13H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKELUXXZCIQPMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzamide is a complex organic compound belonging to the class of pyridazinone derivatives. This compound is characterized by its unique structural features, including a pyridazinone ring, an ethoxyphenyl group, and a trifluoromethyl-substituted benzamide moiety.
- IUPAC Name : N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl]ethyl]-3-(trifluoromethyl)benzamide
- Molecular Formula : C22H22F3N3O2
- Molecular Weight : 419.43 g/mol
- CAS Number : 921852-63-3
Structural Characteristics
The structure of the compound can be represented as follows:
This compound's design allows it to interact with biological systems in various ways, contributing to its potential therapeutic applications.
Biological Activity
The biological activity of this compound has been the subject of several studies, which have highlighted its potential in various therapeutic areas:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could be crucial for its anticancer and anti-inflammatory effects.
- Receptor Interaction : It has been shown to bind to certain cellular receptors, potentially altering signal transduction pathways that regulate cell proliferation and survival.
- Gene Expression Modulation : The compound may influence gene expression related to apoptosis, immune response, and cell growth, thereby affecting tumor progression and inflammation.
Therapeutic Applications
Research indicates that this compound exhibits promising biological activities, including:
- Anticancer Properties : Studies suggest that this compound may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.
- Anti-inflammatory Effects : The compound has been evaluated for its ability to reduce inflammation markers in vitro and in vivo, suggesting potential use in treating inflammatory diseases.
- Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties against certain bacterial strains.
Case Studies and Experimental Data
A summary of relevant findings from recent studies is presented below:
Scientific Research Applications
Synthesis and Characterization
The compound is synthesized through a multi-step process involving the reaction of 4-ethoxyphenyl derivatives with 6-oxopyridazine intermediates. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound .
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyridazine compounds exhibit notable antimicrobial properties. For instance, compounds similar to N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzamide have shown effectiveness against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of electron-withdrawing groups such as trifluoromethyl enhances their antibacterial activity .
Anticancer Potential
The compound has been evaluated for its anticancer properties, particularly as a potential inhibitor of specific cancer cell lines. In silico studies suggest that it may interact with key enzymes involved in cancer progression, making it a candidate for further development as an anticancer agent . The structural modifications in similar compounds have led to significant cytotoxic effects against different tumor types.
Anti-inflammatory Effects
Molecular docking studies indicate that the compound could serve as a 5-lipoxygenase inhibitor, which is crucial in the inflammatory response. The anti-inflammatory potential of related derivatives has been documented, suggesting that this compound may also exhibit similar effects .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Modifications at various positions on the benzamide and pyridazine rings can significantly influence biological activity. For example, substituents such as trifluoromethyl enhance lipophilicity and potentially improve membrane permeability, which is advantageous for therapeutic applications .
Case Study: Antimicrobial Screening
A recent study screened several derivatives of pyridazine compounds against common pathogens. Among them, those structurally related to this compound exhibited Minimum Inhibitory Concentration (MIC) values as low as 6.25 µg/ml against Mycobacterium smegmatis, indicating strong antimicrobial potential .
Case Study: Anticancer Evaluation
In another study focusing on anticancer activity, a series of pyridazine derivatives were evaluated for their cytotoxic effects on human cancer cell lines. Results indicated that modifications leading to increased lipophilicity correlated with enhanced cytotoxicity, positioning this compound as a promising candidate for further investigation .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Pyridazinone Derivatives: The target compound’s pyridazinone core is shared with hybrids in (e.g., 6g), which exhibit amide-linked pharmacophores. However, the target’s 4-ethoxyphenyl group replaces the fluorophenylpiperazine in 6g, likely reducing polar interactions but enhancing lipophilicity . Piperazine/piperidine substituents (as in 6g) are associated with improved solubility and receptor binding, whereas the ethoxy group in the target may prioritize membrane permeability .
Benzamide Derivatives :
- The trifluoromethyl group in the target’s benzamide is analogous to radioiodinated benzamides in (e.g., [¹²⁵I]PIMBA), which show high sigma receptor affinity. The CF3 group’s electron-withdrawing nature may mimic iodine’s effects on binding kinetics .
- Compared to 3-chloro-4-hydroxy-N-phenethylbenzamide (), the target’s trifluoromethyl and ethoxyphenyl groups suggest superior metabolic stability due to reduced susceptibility to oxidative degradation .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzamide?
- Methodology : The compound is typically synthesized via nucleophilic substitution or amide coupling. For example, reacting 3-(trifluoromethyl)benzoyl chloride with a pyridazine-based amine intermediate (e.g., 2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethylamine) in dichloromethane or acetonitrile, using a base like triethylamine to neutralize HCl byproducts. Reaction conditions (room temperature, 12–24 hours) and stoichiometric ratios (1:1.2 molar excess of acyl chloride) are critical for high yields .
- Characterization : Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane gradient), followed by NMR (¹H/¹³C), HPLC (>95% purity), and mass spectrometry to confirm structure .
Q. How can researchers confirm the structural integrity of the compound?
- Methodology :
- X-ray crystallography : Single-crystal analysis resolves the 3D conformation, particularly the orientation of the trifluoromethyl group and ethoxyphenyl-pyridazine core .
- Advanced NMR techniques : 2D COSY and NOESY spectra validate spatial relationships between protons, such as the ethyl linker’s proximity to the pyridazine ring .
- FT-IR spectroscopy : Confirms amide bond formation (C=O stretch at ~1650 cm⁻¹) and pyridazine C=N stretches (~1600 cm⁻¹) .
Q. What initial biological assays are recommended for evaluating its therapeutic potential?
- Methodology :
- Enzyme inhibition assays : Use fluorescence-based or radiometric assays to test activity against kinases or hydrolases. For example, IC₅₀ determination via dose-response curves (0.1–100 µM range) .
- Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects, with cisplatin as a positive control .
- Solubility and metabolic stability : Measure logP values (shake-flask method) and incubate with liver microsomes to estimate half-life .
Advanced Research Questions
Q. How can synthesis yield be optimized while minimizing side reactions?
- Methodology :
- Design of Experiments (DoE) : Use fractional factorial designs to test variables (temperature, solvent polarity, catalyst loading). For instance, optimizing DMDAAC copolymerization (similar to ) reduced byproducts by 30% .
- Flow chemistry : Continuous-flow reactors improve mixing and heat transfer, reducing reaction time (e.g., from 24 hours to 2 hours) and enhancing reproducibility .
- In-line analytics : Implement real-time HPLC or IR monitoring to detect intermediates and adjust conditions dynamically .
Q. How to resolve contradictions in solubility data across different experimental setups?
- Methodology :
- Solvent parameter analysis : Compare Hansen solubility parameters (δD, δP, δH) of the compound with solvents like DMSO, ethanol, or PEG-400. The trifluoromethyl group increases lipophilicity, but the ethoxyphenyl-pyridazine core may introduce polar interactions .
- pH-dependent solubility : Test solubility in buffered solutions (pH 1–10) to identify ionization states. Use Henderson-Hasselbalch plots to correlate solubility with pKa .
- Co-solvency studies : Blend solvents (e.g., ethanol-water) to enhance solubility for in vivo assays .
Q. What experimental strategies are effective for structure-activity relationship (SAR) studies?
- Methodology :
- Bioisosteric replacement : Substitute the ethoxyphenyl group with halogenated or heteroaromatic analogs (e.g., pyridine, thiophene) to assess electronic effects on target binding .
- Molecular docking : Use AutoDock Vina or Schrödinger to predict binding poses with target proteins (e.g., kinases), focusing on hydrogen bonding with the amide group and hydrophobic interactions with the trifluoromethyl moiety .
- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors, aromatic rings) using tools like Discovery Studio, validated by mutagenesis studies .
Q. How to design assays for assessing metabolic stability and toxicity?
- Methodology :
- In vitro microsomal stability : Incubate the compound with human liver microsomes (HLMs) and NADPH, quantifying parent compound depletion via LC-MS/MS over 60 minutes .
- Reactive metabolite screening : Trap electrophilic intermediates with glutathione (GSH) and detect adducts via high-resolution mass spectrometry .
- AMES test : Evaluate mutagenicity using Salmonella typhimurium strains TA98 and TA100, with S9 metabolic activation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
